(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid

Beschreibung

Molecular Identity and Classification

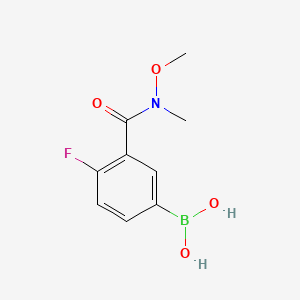

(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid (CAS: 874290-69-4) is an organoboron compound with the molecular formula $$ \text{C}9\text{H}{11}\text{BFNO}_4 $$ and a molecular weight of 227.00 g/mol. Classified as a substituted phenylboronic acid derivative, it features three distinct functional groups:

- A boronic acid (–B(OH)$$_2$$) moiety at the phenyl ring's para position.

- A fluorine atom at the fourth position.

- A methoxy(methyl)carbamoyl group (–N(OC)CO–) at the third position.

The IUPAC name, [4-fluoro-3-[methoxy(methyl)carbamoyl]phenyl]boronic acid, reflects this substitution pattern. Its SMILES notation ($$ \text{O=C(C1=CC(B(O)O)=CC=C1F)N(OC)C} $$) further clarifies the connectivity.

Structural Features and Conformational Analysis

The compound’s phenyl ring adopts a planar geometry, with substituents influencing electronic distribution and steric interactions:

- The electron-withdrawing fluorine atom induces partial positive charge at the ortho and para positions.

- The carbamoyl group’s carbonyl ($$ \text{C=O} $$) and N-methoxy-N-methyl substituents create a twisted conformation due to steric hindrance between the methoxy and methyl groups.

- The boronic acid group forms hydrogen bonds with adjacent molecules in solid-state configurations, though experimental crystallographic data remain unreported.

Conformational flexibility arises from rotation around the C–N bond of the carbamoyl group, with computational models suggesting a 15–20° dihedral angle between the phenyl ring and carbamoyl plane.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

$$ ^1\text{H} $$ NMR (predicted for DMSO-$$ d_6 $$):

- Aromatic protons: δ 7.8–7.6 ppm (doublet, J = 8.5 Hz, H-2 and H-6), δ 7.4–7.3 ppm (multiplet, H-5).

- Methoxy group: δ 3.5 ppm (singlet, –OCH$$_3$$).

- Methyl group: δ 3.1 ppm (singlet, –NCH$$_3$$).

$$ ^{19}\text{F} $$ NMR : A single peak near δ -110 ppm, consistent with meta-substituted fluorophenyl derivatives.

$$ ^{11}\text{B} $$ NMR : A broad signal at δ 30–35 ppm, characteristic of trigonal planar boronic acids.

Infrared Spectroscopy Profile

Key IR absorptions (cm$$ ^{-1} $$):

X-ray Crystallographic Studies

No experimental X-ray diffraction data are available for this compound. Computational models (DFT) predict a monoclinic crystal system with hydrogen-bonded dimers mediated by boronic acid groups.

Computational Structural Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

Eigenschaften

IUPAC Name |

[4-fluoro-3-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDRABQWMCWUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N(C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660245 | |

| Record name | {4-Fluoro-3-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-69-4 | |

| Record name | {4-Fluoro-3-[methoxy(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods

The synthesis of (4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid generally involves multi-step organic synthesis strategies incorporating boronic acid formation, fluorination, and carbamoylation. The following sections detail the main preparation routes and conditions based on current literature and analogous compound syntheses.

Synthetic Route Overview

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Formation of Boronic Acid | Introduction of boronic acid group via palladium-catalyzed borylation of aryl halide | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base |

| 2 | Introduction of Fluoro Group | Electrophilic fluorination or use of fluorinated aryl halide precursor | Selectfluor or fluorinated starting material |

| 3 | Carbamoylation | Reaction of amine derivative with carbamoylating agents to install methoxy(methyl)carbamoyl group | N-methoxy-N-methylamine or equivalent carbamoyl donor |

This general approach is adapted from related boronic acid derivatives and carbamoyl-substituted phenyl compounds.

Detailed Synthetic Procedures

Boronic Acid Formation via Suzuki-Miyaura Borylation

- Starting from a 4-fluoro-3-halophenyl precursor (e.g., bromide or iodide), the boronic acid group is introduced by palladium-catalyzed reaction with bis(pinacolato)diboron under basic conditions (e.g., potassium acetate or carbonate bases) in solvents such as dioxane or DMF.

- This reaction typically proceeds at elevated temperatures (80–100 °C) under inert atmosphere to afford the boronate ester intermediate, which is subsequently hydrolyzed to the boronic acid.

Introduction of the Methoxy(methyl)carbamoyl Group

- The carbamoyl group is installed by reacting the corresponding amine (N-methoxy-N-methylamine or its equivalent) with the boronic acid intermediate or a suitable precursor bearing an activated leaving group (e.g., acid chloride or activated ester).

- Conditions often involve mild bases and solvents like dichloromethane or THF at room temperature to moderate heating to avoid decomposition.

- This step ensures the formation of the N-methoxy-N-methylcarbamoyl substituent at the 3-position of the phenyl ring.

Alternative Synthetic Routes

- Some synthetic protocols may start from 4-fluoro-3-formylphenylboronic acid, which undergoes condensation or amidation reactions to introduce the methoxy(methyl)carbamoyl group.

- Reflux in ethanol or other polar solvents with amine derivatives can be employed, followed by purification steps such as recrystallization or chromatography.

Industrial Scale Considerations

- For industrial production, continuous flow reactors and automated synthesis platforms are utilized to optimize reaction times, yields, and purity.

- Reaction parameters such as temperature, catalyst loading, and solvent choice are carefully optimized to minimize by-products and enhance reproducibility.

- Purification typically involves crystallization and high-performance liquid chromatography (HPLC) to achieve pharmaceutical-grade purity.

Research Findings and Analytical Data

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^11B NMR confirm the structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Identifies carbamoyl and boronic acid functional groups.

- Melting Point Determination: Used for purity assessment and batch consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Boronate Esters: Formed through esterification reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid is primarily utilized as a reagent in organic synthesis, particularly in:

- Suzuki-Miyaura Coupling Reactions : This compound facilitates the formation of carbon-carbon bonds by coupling with aryl halides in the presence of palladium catalysts. This reaction is pivotal for synthesizing biaryl compounds, which are essential in pharmaceuticals and materials science.

| Reaction Type | Role of Compound | Products Formed |

|---|---|---|

| Suzuki-Miyaura | Reagent | Biaryl Compounds |

| Oxidation | Reactant | Phenols |

| Nucleophilic Substitution | Reactant | Substituted Phenyl Derivatives |

The compound has shown promising biological activities, particularly in:

- Anticancer Research : Studies indicate that boronic acids can exhibit cytotoxic effects against various cancer cell lines while maintaining lower toxicity towards healthy cells. For example, research on prostate cancer cells (PC-3 line) demonstrated significant reductions in cell viability at low concentrations.

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| B5 | PC-3 | 5 | 33 |

| B7 | PC-3 | 5 | 44 |

| Control | L929 | - | 95 |

This selective cytotoxicity suggests potential for developing targeted cancer therapies.

Medicinal Chemistry

Boronic acid derivatives, including this compound, are being explored for their roles in:

- Boron Neutron Capture Therapy (BNCT) : This therapeutic approach utilizes boron compounds to selectively target tumor cells for destruction when exposed to thermal neutrons.

- Enzyme Inhibition Studies : The compound's ability to inhibit serine proteases and kinases makes it valuable for studying enzyme functions and pathways relevant to various diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

-

Anticancer Activity Study :

- A study published in a peer-reviewed journal assessed the cytotoxic effects of several boronic acids, including this compound, on prostate cancer cell lines.

- Results indicated that the compound significantly reduced cell viability while sparing normal fibroblast cells.

-

Synthesis of Biaryl Compounds :

- Research demonstrated the efficiency of this compound in Suzuki-Miyaura reactions to synthesize complex biaryl structures that are crucial for drug development.

Wirkmechanismus

The mechanism of action of (4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the electronic properties of the substituents on the phenyl ring, which can influence the reactivity and selectivity of the reaction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Boronic Acids

Substituent Position and Functional Group Variations

Fluorophenylcarbamoyl Derivatives

- Example 1: 3-(3-Fluorophenylcarbamoyl)phenylboronic acid (CAS 874288-34-3) Structure: Fluorine on the carbamoyl-attached phenyl ring. Molecular Formula: C₁₃H₁₁BFNO₃ Molecular Weight: 259.04 g/mol . Comparison:

- Larger molecular weight due to the additional phenyl ring.

Reduced solubility compared to the target compound due to increased hydrophobicity.

Example 2 : 4-(3-Fluorophenylcarbamoyl)phenylboronic acid (CAS 874288-05-8)

Trifluoromethyl-Substituted Analog

- Example : [4-Fluoro-3-(trifluoromethyl)phenyl]boronic acid (CAS 182344-23-6)

- The trifluoromethyl group enhances lipophilicity and metabolic stability but eliminates hydrogen-bonding capacity.

- May exhibit stronger electron-withdrawing effects than the carbamoyl group.

Hydroxyphenyl Analog

Positional Isomers of the Target Compound

- Example: [2-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl]boronic acid (CAS 874289-59-5) Structure: Fluorine at position 2 and carbamoyl at position 4. Molecular Formula: C₉H₁₁BFNO₄ (identical to target compound) . Comparison:

- Altered electronic distribution due to substituent positions.

- May exhibit different reactivity in Suzuki-Miyaura coupling reactions.

Enzymatic Inhibition Potential

- Target Compound: Carbamoyl groups are known to interact with enzyme active sites via hydrogen bonding. Fluorine’s electron-withdrawing effect may enhance binding to targets like histone deacetylases (HDACs) .

- Related Compounds: Phenoxy-Methyl Derivatives (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid):

- Demonstrated potent inhibition of fungal HDACs at 1 µM .

- Hydroxyphenyl Analog : Likely less effective in HDAC inhibition due to reduced steric bulk and polarity.

Biologische Aktivität

(4-Fluoro-3-(methoxy(methyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with significant biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structural features, including a boronic acid group attached to a phenyl ring with a fluoro and a methoxy(methyl)carbamoyl substituent. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H11BFNO4

- Molecular Weight: 227.00 g/mol

- CAS Number: 874290-69-4

The biological activity of this compound primarily stems from its ability to interact with various enzymes, particularly serine proteases and kinases. The boronic acid moiety enables the formation of reversible covalent bonds with the active site serine residue of these enzymes, effectively inhibiting their activity. This inhibition can modulate critical biological pathways involved in disease progression, making this compound a valuable tool in both research and therapeutic applications .

Biological Activities

-

Anticancer Activity:

- Boronic acids, including this compound, have been studied for their potential in cancer therapy. They can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies indicate that certain boronic acid derivatives can effectively stop the progression of the cell cycle at the G2/M phase in U266 cells, resulting in growth inhibition .

- Enzyme Inhibition:

- Potential Applications in Boron Neutron Capture Therapy (BNCT):

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

Q & A

Q. Methodological Recommendation :

- Conduct accelerated stability testing (40°C, 75% RH) with LC-MS/MS monitoring to quantify degradation products like phenylboronic acid impurities (<1 ppm) .

What analytical techniques are most effective for characterizing this compound and quantifying impurities?

Q. Basic Research Focus

- Structural Elucidation :

- Impurity Profiling :

- LC-MS/MS : Achieves LOD < 0.1 ppm for boronic acid impurities using C18 columns and methanol/ammonium formate gradients .

Table 2 : Analytical Parameters for Boronic Acid Characterization

| Technique | Key Parameters | Detection Limit | Reference |

|---|---|---|---|

| LC-MS/MS | Column: C18; Mobile Phase: MeOH/HO (0.1% HCOONH) | 0.1 ppm | |

| B NMR | Solvent: CDCl; Reference: BF·EtO | ~1 mM |

How does the electronic nature of substituents affect the compound's reactivity in cross-coupling reactions?

Advanced Research Focus

The methoxy(methyl)carbamoyl group is electron-withdrawing, which:

Q. Data Contradiction Analysis :

- While electron-withdrawing groups generally accelerate coupling, bulky substituents (e.g., trifluoromethyl) reduce yields due to steric hindrance . Computational DFT studies can model transition states to resolve such contradictions .

What computational methods predict the biological activity of this compound in receptor-binding studies?

Q. Advanced Research Focus

- Docking Studies : The fluorophenyl moiety may interact with hydrophobic pockets in enzymes like autotaxin, while the boronic acid acts as a transition-state analog .

- Pharmacophore Modeling : Compare with biased negative allosteric modulators (e.g., BD064) to identify key interactions with CXCR3 or similar receptors .

Q. Methodological Recommendation :

- Use molecular dynamics simulations (Amber/CHARMM) to assess binding stability under physiological pH, leveraging NMR-derived conformational data .

How can researchers resolve contradictions in reported synthetic yields for analogous boronic acids?

Advanced Research Focus

Contradictions arise from:

- Atmosphere Control : Inert conditions (N) prevent oxidation of sensitive intermediates, as seen in NaBHCN-mediated reductions .

- Purification Efficiency : HPLC vs. column chromatography impacts recovery rates. For example, reverse-phase HPLC achieves >95% purity but lowers yields .

Q. Resolution Strategy :

- Reproduce reactions with strict O/moisture exclusion and compare purification methods. Document side-products via LC-MS to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.